molecular formula C19H21N5O3S B12156755 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)acet amide

2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)acet amide

Cat. No.: B12156755
M. Wt: 399.5 g/mol
InChI Key: SNPUHKKZLVPIRM-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-ylthio acetamide class, characterized by a triazole core substituted with a thioether-linked acetamide moiety. Key structural features include:

  • Triazole ring: The 1,2,4-triazole system is substituted at position 5 with a 4-ethoxyphenyl group.
  • Thioether bridge: Connects the triazole ring to the acetamide group.
  • Acetamide substituent: The nitrogen of the acetamide is bonded to a 4-methoxyphenyl group.

Triazole derivatives are pharmacologically significant, exhibiting antiviral, anti-inflammatory, and anticancer activities .

Properties

Molecular Formula

C19H21N5O3S

Molecular Weight

399.5 g/mol

IUPAC Name

2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C19H21N5O3S/c1-3-27-16-8-4-13(5-9-16)18-22-23-19(24(18)20)28-12-17(25)21-14-6-10-15(26-2)11-7-14/h4-11H,3,12,20H2,1-2H3,(H,21,25)

InChI Key

SNPUHKKZLVPIRM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)acet amide typically involves multiple steps, starting from the preparation of the triazole ring. One common method involves the reaction of 4-ethoxyphenyl hydrazine with carbon disulfide to form the corresponding hydrazinecarbothioamide. This intermediate is then cyclized with an appropriate reagent, such as hydrazine hydrate, to form the 1,2,4-triazole ring.

Chemical Reactions Analysis

2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)acet amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.

Scientific Research Applications

2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)acet amide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain microorganisms.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with specific cellular pathways.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)acet amide involves its interaction with specific molecular targets. The triazole ring is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential cellular processes, such as DNA replication and protein synthesis. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of triazolylthio acetamides is highly dependent on substituents. Below is a comparative analysis (Table 1):

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name/ID R1 (Triazole Substituent) R2 (Acetamide Aryl Group) Key Biological Activity Reference
Target Compound 4-ethoxyphenyl 4-methoxyphenyl Not explicitly reported in evidence -
AS111 (2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide) 2-pyridyl 3-methylphenyl Anti-inflammatory (1.28× diclofenac sodium)
AM34 (2-{[4-amino-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide) 2-hydroxyphenyl 4-ethoxyphenyl Reverse transcriptase inhibition (IC₅₀ in nM range)
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide 4-chlorophenyl 4-phenoxyphenyl Not explicitly reported; structural similarity suggests anti-inflammatory potential
2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide 2-methoxyphenyl 3-methylphenyl Not explicitly reported; predicted anti-inflammatory activity
Key Observations:

Anti-inflammatory Activity :

  • AS111 (R1=2-pyridyl, R2=3-methylphenyl) demonstrated superior anti-inflammatory activity compared to diclofenac, attributed to hydrophobic interactions with cyclooxygenase-2 (COX-2) .
  • The target compound’s 4-ethoxyphenyl and 4-methoxyphenyl substituents may enhance COX-2 binding due to increased lipophilicity, though direct data are lacking.

Antiviral Activity :

  • AM34 (R1=2-hydroxyphenyl, R2=4-ethoxyphenyl) showed potent reverse transcriptase inhibition (binding affinity: ΔG = -9.2 kcal/mol, Ki = 190 nM), outperforming nevirapine . Hydroxyl groups may facilitate hydrogen bonding with enzyme residues.

Substituent Impact: Electron-withdrawing groups (e.g., 4-chlorophenyl in ) may enhance metabolic stability but reduce solubility.

Physicochemical and Pharmacokinetic Properties

  • LogP : The target compound’s logP is expected to be higher than AM34 (due to ethoxy vs. hydroxyl groups) but lower than AS111 (pyridyl’s polarity reduces logP).
  • Tautomerism: Analogous compounds (e.g., N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide) exhibit tautomerism, which may influence binding conformations .
  • Synthetic Routes : Similar derivatives are synthesized via nucleophilic substitution, catalytic hydrogenation, and protection/deprotection strategies (e.g., trityl group removal in ).

Biological Activity

The compound 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)acetamide is a novel organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a triazole ring and various functional groups, suggests diverse biological activities including antifungal and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The molecular formula of the compound is C19H20N4O2SC_{19}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 372.45 g/mol. The presence of the triazole moiety is particularly noteworthy due to its established interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways. The triazole ring plays a crucial role in binding to enzyme active sites, potentially inhibiting their functions. This inhibition can lead to various therapeutic effects, particularly in the context of antifungal and anticancer activities.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.
  • Cellular Pathway Disruption : It interferes with signaling pathways critical for cell survival and proliferation.

Antifungal Activity

Research indicates that compounds featuring triazole rings exhibit significant antifungal properties. For instance, studies have demonstrated that similar triazole derivatives can effectively disrupt fungal cell membranes and inhibit ergosterol synthesis, a vital component of fungal cell membranes.

CompoundActivityReference
Triazole Derivative AIC50 = 10 µg/mL
Triazole Derivative BIC50 = 15 µg/mL

Anticancer Activity

The anticancer potential of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)acetamide has been explored through various in vitro studies. It has shown promising results against several cancer cell lines.

Cell LineIC50 (µg/mL)Reference
HCT-1161.9
MCF-72.3
A549 (Lung)3.0

Case Studies

  • In Vitro Study on Anticancer Activity : A study conducted on the HCT-116 and MCF-7 cell lines revealed that the compound exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin. The mechanism was associated with apoptosis induction through caspase activation.
  • Fungal Inhibition Assay : Another study assessed the antifungal activity against Candida albicans, showing that the compound inhibited fungal growth at concentrations as low as 10 µg/mL, indicating its potential as an antifungal agent.

Synthesis and Modification

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the triazole ring through cyclization reactions.
  • Substitution reactions to introduce ethoxy and methoxy groups.
  • Final coupling with acetamide derivatives.

These synthetic routes allow for modifications that can enhance biological activity or lead to derivatives with improved efficacy.

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